molecular formula C7H12ClNO3 B2860698 (1R,4R,6R,7S)-6-Hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylic acid;hydrochloride CAS No. 2309431-23-8

(1R,4R,6R,7S)-6-Hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylic acid;hydrochloride

Cat. No. B2860698
CAS RN: 2309431-23-8
M. Wt: 193.63
InChI Key: JDBZJFGXCKFZGB-WBHXJHRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,4R,6R,7S)-6-Hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C7H12ClNO3 and its molecular weight is 193.63. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Synthesis

A study by Waldmann and Braun (1991) demonstrated the asymmetric synthesis of bicyclic amino acid derivatives through Aza‐Diels‐Alder reactions in aqueous solutions, leading to the formation of cycloadducts with high enantiomeric excess. This method provides a pathway for the synthesis of complex bicyclic structures from simpler chiral iminium ions and cyclopentadiene (Waldmann & Braun, 1991).

Enantiopure Analogues

Avenoza et al. (2002) described the synthesis of all four enantiomerically pure 2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids, presenting a novel approach to creating restricted analogues of 3-hydroxyproline. This synthesis involves key steps such as base-promoted internal nucleophilic displacement and a resolution method for achieving enantiopurity, illustrating the compound's versatility for developing pharmacologically relevant analogues (Avenoza et al., 2002).

Conformationally Constrained Compounds

Armstrong, Bhonoah, and White (2009) explored the catalytic potential of 7-azabicyclo[2.2.1]heptane-2-carboxylic acid in direct aldol reactions, finding enhanced selectivity compared to its monocyclic analogue, beta-proline. This work not only highlights the compound's utility in asymmetric synthesis but also its role in understanding the influence of acid geometry on catalysis, offering insights into the development of new organocatalysts (Armstrong et al., 2009).

Future Directions

The future directions for research on “(1R,4R,6R,7S)-6-Hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylic acid;hydrochloride” could include further exploration of its synthesis, properties, and potential applications. For instance, similar compounds are being synthesized for use in medicinal chemistry .

properties

IUPAC Name

(1R,4R,6R,7S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3.ClH/c9-4-1-3-2-8-6(4)5(3)7(10)11;/h3-6,8-9H,1-2H2,(H,10,11);1H/t3-,4+,5-,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBZJFGXCKFZGB-WBHXJHRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC(C1O)C2C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@@H]([C@@H]1O)[C@H]2C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,4R,6R,7S)-6-Hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylic acid;hydrochloride

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